![molecular formula C10H10N2O2 B1353397 [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol CAS No. 852180-61-1](/img/structure/B1353397.png)

[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol” is a compound that belongs to the class of 1,2,4-oxadiazoles . These compounds are an important class of heterocyclic compounds, which are often used in the synthesis of various drugs .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “this compound”, has been a subject of interest for many research groups . These compounds are often synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .Molecular Structure Analysis

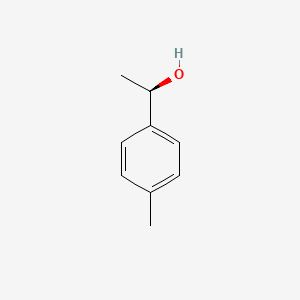

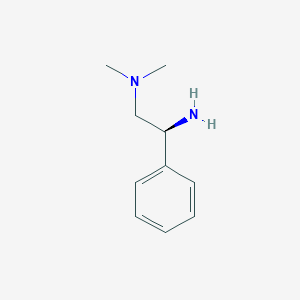

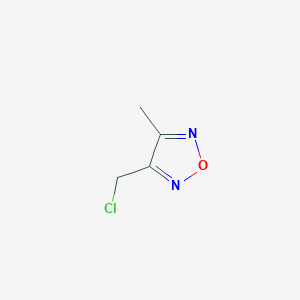

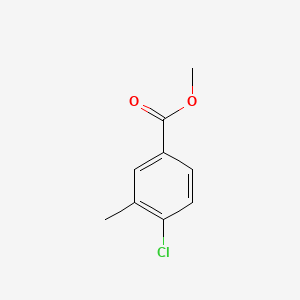

The molecular structure of “this compound” consists of a 1,2,4-oxadiazole ring attached to a phenyl group . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring that contains two nitrogen atoms, one oxygen atom, and two carbon atoms .Scientific Research Applications

Synthetic Routes and Structural Characterization

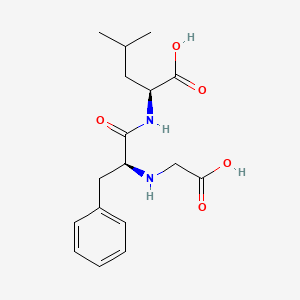

A new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide leading to stable sydnone iminium N-oxides has been described. This synthesis demonstrates the formation of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole and related derivatives, showcasing the structural diversity and reactivity of oxadiazole compounds. Theoretical calculations have further elucidated their structure and stability, highlighting the predominance of the amino tautomer over the N-hydroxide tautomer (Bohle & Perepichka, 2009).

Antibacterial Properties

Schiff base compounds derived from the reaction of 3,4-diamino-1,2,5-oxadiazole have shown notable antibacterial activities against both gram-positive and gram-negative bacteria. These compounds exhibit enol–keto tautomeric and positive solvatochromism, indicating their structural sensitivity to environmental factors and their potential as antibacterial agents (Kakanejadifard et al., 2013).

Coordination Polymers and Crystal Packing

The creation of one-dimensional coordination polymers using oxadiazole bridging ligands has been explored, demonstrating the versatility of these compounds in forming complex structures with metals like mercury. These studies provide insights into the coordination chemistry and the potential applications of oxadiazole derivatives in materials science (Yang et al., 2011).

Corrosion Inhibition

Oxadiazole derivatives have been evaluated for their corrosion inhibition capabilities towards mild steel in acidic environments. Their protective efficacy is attributed to the formation of a protective layer on the metal surface, which is strongly influenced by the structural features of the oxadiazole compounds. This application signifies the potential of oxadiazole derivatives in industrial corrosion protection (Ammal et al., 2018).

Future Directions

The future directions for the research on “[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol” and similar compounds could involve further exploration of their anti-infective properties, as well as their potential applications in other areas of medicine . Additionally, more research could be done to better understand their chemical properties and mechanisms of action .

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole core have been reported to exhibit inhibitory potency against various targets such as human deacetylase sirtuin 2 (hdsirt2), carbonic anhydrase (ca), histone deacetylase (hdac), and rearranged during transfection (ret) kinase .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can inhibit the function of their targets, leading to various biological effects . For instance, some 1,2,4-oxadiazole derivatives have been found to inhibit thymidylate synthetase enzyme, preventing DNA synthesis and exhibiting antitumor activity .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to affect various biochemical pathways depending on their target of action .

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit various biological activities, including anticancer , anti-infective , and antimicrobial effects .

properties

IUPAC Name |

[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-11-10(12-14-7)9-4-2-8(6-13)3-5-9/h2-5,13H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBVGEHXKLYGON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427626 |

Source

|

| Record name | [4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

852180-61-1 |

Source

|

| Record name | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

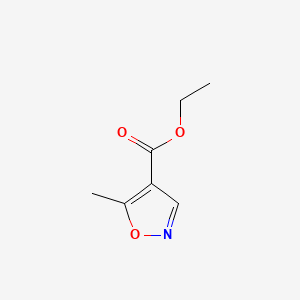

![methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B1353356.png)